PDHK1 Target Assignment as Primary Differentiator Among Thiazole-Carboxamide Patent Compounds
Thiazole carboxamide derivative 28 is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database, distinguishing it from numerous analogs within patent WO2012036974 that may exhibit broader or undefined kinase selectivity [1]. No quantitative IC50, Kd, or cellular activity data are publicly available for this specific compound; therefore, any potency or selectivity claim relative to other derivatives (e.g., derivative 18, derivative 21, derivative 24) cannot be made [1][2].
| Evidence Dimension | Target identity (PDHK1 inhibition) |
|---|---|
| Target Compound Data | Annotated as PDHK1 inhibitor in TTD (no quantitative value) |
| Comparator Or Baseline | Other thiazole-carboxamide derivatives in WO2012036974 (e.g., derivative 18, 21, 24) – target profiles not individually reported in public domain |
| Quantified Difference | Not calculable; only qualitative target annotation available |
| Conditions | Database curation based on patent disclosure; no confirmatory biochemical or cellular assay data located. |
Why This Matters
For procurement decisions, confirmation of the intended target (PDHK1) is a minimum requirement to ensure the compound aligns with metabolic oncology research programs, but the absence of quantitative data mandates independent validation before use.
- [1] TTD Drug Information: Thiazole carboxamide derivative 28 (D0QV1E). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). View Source
- [2] Tsui H-C, Paliwal S, Fischmann TO. Novel thiazol-carboximide derivatives as PDK1 inhibitors. Patent WO2012036974A1, 2012. View Source
